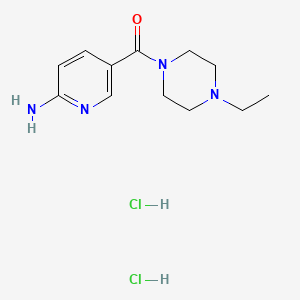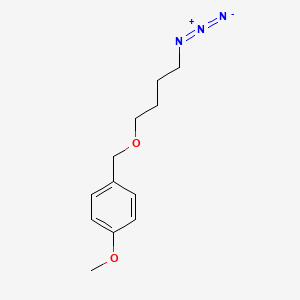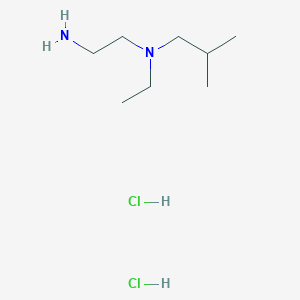![molecular formula C8H8BrN3 B1383090 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1956386-61-0](/img/structure/B1383090.png)
5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine
概要
説明
5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a pyrazole ring fused to a pyridine ring, with bromine and methyl substituents at specific positions
作用機序
Target of Action
Similar compounds have been known to target tropomyosin receptor kinases (trks) , which play a crucial role in cell proliferation and differentiation .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit trka , suggesting that 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine might interact with its targets in a similar manner.
Biochemical Pathways
Trk inhibitors, like similar compounds, are known to affect downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with cell proliferation, differentiation, and survival .
Pharmacokinetics
Similar compounds have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 , which could impact the bioavailability of the compound.
Result of Action
Similar compounds have shown to inhibit the proliferation of certain cell lines , suggesting that this compound might have similar effects.
生化学分析
Biochemical Properties
5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases that include TRKA, TRKB, and TRKC, which are involved in the proliferation, differentiation, and survival of cells . The compound interacts with the kinase domain of these receptors, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis, making this compound a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on various cell types have been studied extensively. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the inhibition of TRKs, which are often overexpressed in cancer cells . Additionally, this compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, the inhibition of the PI3K/Akt pathway can result in decreased glucose uptake and altered metabolic flux, further contributing to the anti-cancer effects of the compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of TRKs . The compound binds to the kinase domain of these receptors, preventing their phosphorylation and subsequent activation . This binding interaction is crucial for the compound’s ability to inhibit downstream signaling pathways and induce apoptosis in cancer cells . Additionally, this compound may also interact with other biomolecules, such as cytochrome P450 enzymes, which can affect its metabolism and bioavailability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability in plasma, which is essential for its potential therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP2C9 . The compound’s interaction with these enzymes can affect its metabolic flux and the levels of its metabolites . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is known to localize primarily in the cytoplasm, where it interacts with TRKs and other biomolecules . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments . Understanding these localization mechanisms can provide insights into the compound’s mode of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 60°C . The reaction is stirred for 12 hours to yield the desired product. Another method involves the annulation of the pyrazole fragment to the amino-substituted pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) and halogenating agents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
科学的研究の応用
5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
類似化合物との比較
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: This compound has an amino group instead of a bromine atom and exhibits different chemical reactivity and biological activity.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a pyrimidine ring fused to the pyrazole ring, known for its kinase inhibition properties.
Uniqueness
5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl substituents influence its reactivity and interaction with molecular targets, making it a valuable compound for drug design and other applications .
特性
IUPAC Name |
5-bromo-1,7-dimethylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7(9)11-6-4-10-12(2)8(5)6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMFVBHDIVJVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1N(N=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


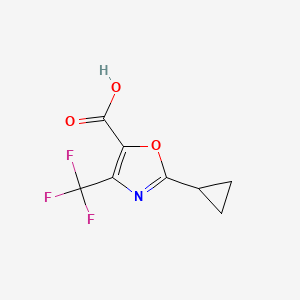
![[4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1383008.png)
![6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one](/img/structure/B1383010.png)
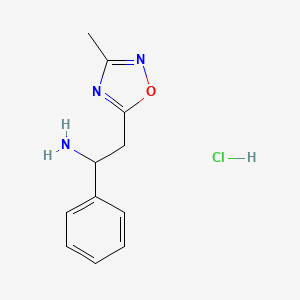
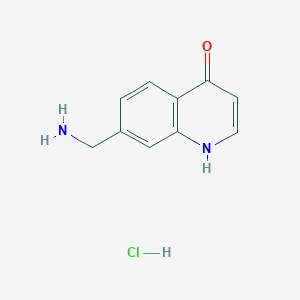
![3-[(1,1,1-Trifluoropropan-2-yl)oxy]azetidine hydrochloride](/img/structure/B1383014.png)

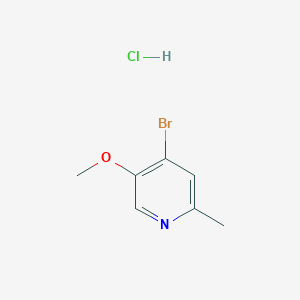
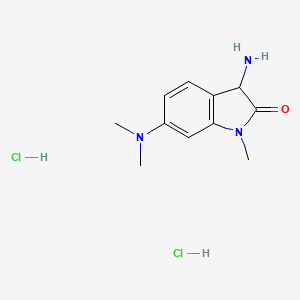
amine hydrochloride](/img/structure/B1383018.png)
